Elx-02
Description
Contextualization of Nonsense Mutations in Monogenetic Diseases
Monogenetic diseases, caused by mutations in a single gene, represent a substantial area of medical research. numberanalytics.com A significant portion of these disorders arises from a specific type of genetic error known as a nonsense mutation.
Nonsense mutations are single-point alterations in the DNA sequence that result in the creation of a premature termination codon (PTC) within a gene's coding region. mdpi.comencyclopedia.pub These PTCs—UAA, UAG, and UGA in the messenger RNA (mRNA)—signal the cellular machinery to halt protein synthesis prematurely. encyclopedia.pubnih.gov Globally, it is estimated that nonsense mutations are responsible for approximately 11% of all gene lesions that cause inherited monogenetic diseases. mdpi.comtandfonline.com This prevalence underscores the critical need for therapeutic strategies that can address the molecular consequences of these mutations. In specific conditions like cystic fibrosis and nephropathic cystinosis, nonsense mutations account for 10% to 12% of the disease-causing alleles. tandfonline.comnih.gov
The primary consequence of a nonsense mutation is the production of a truncated, and typically non-functional, protein. numberanalytics.comhee.nhs.uk The premature termination of translation prevents the synthesis of the full-length polypeptide chain, leading to a loss of the protein's normal biological activity. nih.gov This can have severe and wide-ranging pathophysiological effects, depending on the specific protein's function within the body.
Furthermore, the presence of a PTC often triggers a cellular surveillance mechanism known as nonsense-mediated mRNA decay (NMD). mdpi.comeloxxpharma.com This process identifies and degrades mRNAs containing PTCs, further reducing the already limited potential for producing even a truncated protein. pnas.orgkarger.com The combination of producing a non-functional, shortened protein and the degradation of the corresponding mRNA transcript leads to a significant or complete loss of protein function, which is the underlying cause of disease in individuals with these mutations. nih.gov
Etiology and Prevalence of Premature Termination Codons (PTCs)
Historical Development of Translational Readthrough Strategies
The challenge posed by nonsense mutations has spurred the development of therapeutic approaches aimed at overcoming the premature stop signal. This has led to the exploration of "translational readthrough" strategies, which encourage the ribosome to bypass the PTC and synthesize a full-length protein.
The discovery that certain aminoglycoside antibiotics, such as gentamicin (B1671437) and G418, could induce the ribosome to read through a PTC marked a pivotal moment in this field. mdpi.complos.orgacs.org These compounds were found to bind to the ribosomal decoding site, decreasing the accuracy of translation termination and allowing for the incorporation of a near-cognate aminoacyl-tRNA at the site of the nonsense codon. oup.com This "mistake" in translation enables the synthesis of a full-length protein. karger.com
However, the clinical utility of traditional aminoglycosides as readthrough agents has been limited by their off-target effects, including potential toxicity to the kidneys and ears. nih.gov This prompted the rational design and synthesis of novel aminoglycoside analogs with improved selectivity and a better safety profile. acs.org The goal was to create compounds that would retain or enhance readthrough activity while minimizing the undesirable side effects associated with the parent molecules. eloxxpharma.com
ELX-02 is a product of these optimization efforts, emerging as a novel Eukaryotic Ribosome Selective Glycoside (ERSG). eloxxpharma.comdrug-dev.comeloxxpharma.com It is a synthetic aminoglycoside analog specifically designed to have a greater affinity for the eukaryotic cytoplasmic ribosome compared to prokaryotic or mitochondrial ribosomes. eloxxpharma.com This selectivity is hypothesized to be key to its improved therapeutic profile.
By binding to the decoding site on the small ribosomal subunit, this compound reduces the ribosome's ability to discriminate between different transfer RNAs, thereby increasing the likelihood that a full-length, functional protein will be produced from an mRNA transcript containing a nonsense mutation. tandfonline.comeloxxpharma.com Preclinical studies have shown that this compound can induce dose-dependent readthrough of nonsense mutations, leading to the generation of functional proteins. tandfonline.com
Evolution from Aminoglycoside Antibiotics to Selective Analogs
Rationale for Comprehensive Academic Investigation of this compound
The unique properties of this compound have made it a compelling candidate for extensive academic and clinical investigation. The compound's mechanism of action directly addresses the root cause of diseases driven by nonsense mutations. eloxxpharma.com Its potential to restore the production of essential proteins in a variety of genetic disorders has fueled research into its efficacy across different disease models. drug-dev.com
Academic investigations are crucial for several reasons. They help to elucidate the precise molecular interactions between this compound and the ribosome, furthering our fundamental understanding of translation and its modulation. Research also aims to determine the efficiency of readthrough for different PTCs and in the context of various genetic backgrounds, as readthrough efficiency can vary. tandfonline.comnih.gov Furthermore, studies in cellular and animal models are essential to demonstrate the restoration of protein function and to assess the potential for therapeutic benefit. For example, this compound has been shown to restore the production and function of full-length p53 and APC proteins in cancer cell models. mdpi.com It has also demonstrated the ability to increase the production of functional proteins in cellular models of recessive dystrophic and junctional epidermolysis bullosa. epidermolysisbullosanews.com
The ongoing academic and clinical evaluation of this compound in diseases like cystic fibrosis, cystinosis, and Alport syndrome highlights its potential as a broadly applicable therapeutic strategy for a range of monogenetic disorders caused by nonsense mutations. nih.govdrug-dev.comhra.nhs.uk
Research Findings on this compound
| Disease Model | Key Findings | Reference |
|---|---|---|
| Cystic Fibrosis (CF) | This compound restored CFTR expression in human bronchial epithelial cells and transgenic mice carrying the G542X mutation. It also enhanced organoid swelling in patient-derived intestinal organoids. | nih.gov |
| Cystinosis | Preclinical studies demonstrated a dose-dependent read-through of nonsense mutations in the CTNS gene, leading to the production of full-length, functional protein. | tandfonline.com |
| Recessive Dystrophic Epidermolysis Bullosa (RDEB) and Junctional Epidermolysis Bullosa (JEB) | This compound reversed the effect of nonsense mutations in skin cells from patients, increasing the production of full-length proteins. | epidermolysisbullosanews.com |
| Tumor Suppressor Genes (e.g., TP53) | In a model system using DMS-114 cells, this compound induced significant read-through of a premature stop codon in TP53 mRNA, leading to increased p53 protein expression. | eloxxpharma.com |
Addressing Fundamental Questions in mRNA Translation Fidelity
The process of protein synthesis, or translation, relies on the ribosome accurately reading the genetic code transcribed onto an mRNA molecule. A key aspect of this process is translational fidelity, which ensures that the ribosome initiates, elongates, and terminates protein synthesis at the correct locations. Nonsense mutations challenge this fidelity by introducing a PTC, which signals for the premature termination of translation. eloxxpharma.com This not only results in a truncated protein but can also trigger cellular surveillance mechanisms like nonsense-mediated mRNA decay (NMD), which degrades the faulty mRNA, further reducing the potential for protein production. tandfonline.comeloxxpharma.com
This compound is being studied as a tool to probe the mechanisms of translational fidelity. nih.gov It functions by binding to the decoding site (the A-site) within the small subunit of the eukaryotic ribosome. tandfonline.comnih.gov This binding event is hypothesized to alter the conformation of the ribosome, reducing its ability to discriminate between a cognate transfer RNA (tRNA) and a near-cognate aminoacyl-tRNA. tandfonline.comeloxxpharma.com This reduced stringency increases the probability that a near-cognate tRNA will be accepted at the site of the premature stop codon, leading to the insertion of an amino acid and the continuation of translation. tandfonline.comeloxxpharma.com
A significant aspect of this compound's design is its selectivity. It was synthesized to have a reduced affinity for prokaryotic and eukaryotic mitochondrial ribosomes while maintaining or increasing its affinity for the cytosolic eukaryotic ribosomes where protein synthesis for most cellular functions occurs. eloxxpharma.com This selectivity is crucial for mitigating off-target effects. eloxxpharma.com Research has also shown that the effectiveness of compound-induced read-through is not uniform; it is influenced by factors such as the specific stop codon (e.g., UGA, UAG, UAA) and the surrounding mRNA sequence context. tandfonline.comeloxxpharma.com Studies have also indicated that this compound's read-through activity can lead to a decrease in NMD, which increases the available pool of mRNA transcripts for protein production. tandfonline.comeloxxpharma.com
Exploration of Ribosome Modulation for Therapeutic Intervention
The ability of this compound to modulate ribosome function forms the basis of its exploration as a therapeutic strategy. drug-dev.comglobenewswire.com By promoting the read-through of premature stop codons, this compound aims to restore the production of essential proteins that are absent or non-functional in certain genetic disorders. delveinsight.comstocktitan.net This approach represents a potential treatment for a wide array of over 1,800 rare and ultra-rare diseases linked to nonsense mutations. stocktitan.net
Preclinical research provides detailed findings on the effects of this compound in various disease models:
Cystic Fibrosis (CF): In preclinical CF models, this compound has been shown to restore the function of the CFTR protein. cysticfibrosisnewstoday.com Studies using patient-derived intestinal organoids with the common G542X nonsense mutation demonstrated that this compound increased CFTR mRNA levels fivefold and restored CFTR protein levels to between 1.5% and 5.2% of those found in healthy control organoids. cysticfibrosisnewstoday.com This led to a dose-dependent increase in CFTR activity, as measured by organoid swelling assays. cysticfibrosisnewstoday.com Further research in Fischer rat thyroid cells expressing G550X-CFTR showed that this compound treatment restored CFTR function. nih.gov The compound has also been shown to be effective in models with other mutations, including W1282X. cysticfibrosisnewstoday.com
Cystinosis: Research on cystinosis, a lysosomal storage disorder caused by mutations in the CTNS gene, has also yielded positive preclinical results. nih.gov In fibroblasts from patients homozygous for the W138X nonsense mutation, this compound induced translational read-through, increased CTNS protein expression, and consequently reduced the pathological accumulation of cystine. eloxxpharma.comnih.gov A dose-dependent reduction in cystine was observed, and at a concentration of 400 μg/mL, cellular cystine was reduced to 15% of the untreated baseline. nih.gov In a mouse model with the Y226X nonsense mutation, this compound administration reduced kidney cell cystine levels by 30% compared to untreated animals. eloxxpharma.com
Epidermolysis Bullosa (EB): In cell-based models of recessive dystrophic epidermolysis bullosa (RDEB) and junctional epidermolysis bullosa (JEB), this compound has been shown to suppress nonsense mutations. epidermolysisbullosanews.comresearchgate.net It induced a dose-dependent production of Type VII collagen (C7) in RDEB cells and laminin (B1169045) 332 in JEB cells, surpassing the effects of gentamicin. researchgate.netresearchgate.net This restoration of protein production also corrected cellular defects like hypermotility. researchgate.net
These findings from diverse preclinical models underscore the potential of ribosome modulation by this compound as a therapeutic strategy for genetic diseases caused by nonsense mutations. drug-dev.com
Data Tables
Structure
3D Structure
Properties
CAS No. |
1375073-95-2 |
|---|---|
Molecular Formula |
C19H38N4O10 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-5-[(1R)-1-aminoethyl]-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-[(1R)-1-hydroxyethyl]oxane-3,4-diol |
InChI |
InChI=1S/C19H38N4O10/c1-4(20)14-12(28)13(29)19(30-14)33-17-9(25)6(21)3-7(22)16(17)32-18-8(23)10(26)11(27)15(31-18)5(2)24/h4-19,24-29H,3,20-23H2,1-2H3/t4-,5-,6-,7+,8-,9+,10-,11+,12+,13-,14-,15-,16-,17-,18-,19+/m1/s1 |
InChI Key |
KJBRSTPUILEBDR-YBNFDXCTSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](C[C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)[C@@H](C)O)O)O)N)N)N)O)O)O)N |
Canonical SMILES |
CC(C1C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)C(C)O)O)O)N)N)N)O)O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ELX-02; ELX 02; ELX02; NB-124; NB 124; NB124; |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Elx 02 Action
Direct Interaction with the Ribosomal Machinery
ELX-02 exerts its effects through direct binding to the cellular machinery responsible for protein synthesis, the ribosome. This interaction specifically targets the decoding center to modulate its function.
Binding Site Specificity within the Eukaryotic Ribosomal A-site
This compound, a eukaryotic ribosomal selective glycoside (ERSG), preferentially binds to the decoding site within the A-site of the small ribosomal subunit in eukaryotic cells. eloxxpharma.commdpi.comnih.gov This binding is selective for eukaryotic cytoplasmic ribosomes over mitochondrial ribosomes, a characteristic that contributes to a more favorable safety profile compared to conventional aminoglycosides. mdpi.complos.org The interaction with the ribosomal A-site is a key step in its mechanism, as this is the location where the ribosome reads the mRNA codons and selects the corresponding aminoacyl-tRNA. eloxxpharma.commdpi.com
Influence on Ribosomal Proofreading and Aminoacyl-tRNA Selection
By binding to the ribosomal A-site, this compound reduces the stringency of the ribosome's proofreading mechanism. eloxxpharma.comphysiology.org This alteration in ribosomal fidelity decreases the ribosome's ability to discriminate between cognate and near-cognate aminoacyl-tRNAs. eloxxpharma.comtandfonline.com During translation, the ribosome normally has a high degree of accuracy in selecting the correct tRNA that matches the mRNA codon. mdpi.com this compound's influence lowers this accuracy, increasing the likelihood that a near-cognate tRNA will be accepted at the site of a premature termination codon. nih.govphysiology.org This "leaky" translation at the PTC is the basis for its therapeutic potential.
Modulation of mRNA Translation Fidelity and Premature Termination Codon Readthrough
The primary therapeutic effect of this compound stems from its ability to induce the ribosome to read through premature stop codons, thereby restoring the synthesis of full-length proteins.
Promotion of Near-Cognate tRNA Incorporation at PTCs
The binding of this compound to the ribosomal A-site facilitates the incorporation of a near-cognate aminoacyl-tRNA at the premature termination codon. eloxxpharma.commdpi.comphysiology.org Instead of recognizing the PTC as a stop signal and terminating translation with the help of release factors, the ribosome, under the influence of this compound, incorporates an amino acid and continues protein synthesis. mdpi.comnih.gov The specific amino acid inserted depends on the identity of the stop codon and the surrounding mRNA sequence context. tandfonline.comnih.gov For instance, in the context of the G550X-CFTR mutation, this compound was found to promote the insertion of tryptophan. nih.govnih.gov This process allows for the generation of a full-length protein from an mRNA transcript that would otherwise produce a truncated and non-functional protein. eloxxpharma.comtandfonline.com
Differential Activity Towards Specific Stop Codons and mRNA Contexts
The efficiency of this compound-mediated readthrough is not uniform across all PTCs. Its activity is influenced by the specific stop codon (UGA, UAG, or UAA) and the surrounding mRNA sequence. eloxxpharma.comtandfonline.comfrontiersin.org Research indicates that readthrough efficiency generally follows the order of UGA > UAG > UAA. frontiersin.org For example, this compound has demonstrated significant readthrough of the UGA stop codon in TP53 mRNA. nih.govmdpi.com The sequence context, including the nucleotides immediately upstream and downstream of the PTC, plays a crucial role in determining the level of readthrough. tandfonline.commdpi.comresearchgate.net A study identified the "U UGA C" sequence as a particularly favorable context for this compound-induced readthrough of CFTR mRNA. mdpi.com This differential activity underscores the importance of considering the specific genetic mutation and its context when evaluating the potential of this compound. eloxxpharma.comresearchgate.net While this compound effectively promotes readthrough of premature stop codons, studies have shown that it does not induce the readthrough of native stop codons at therapeutic concentrations, thus maintaining the fidelity of normal protein termination. nih.govmdpi.comnih.gov
Interactive Table: this compound Readthrough Activity on Different Nonsense Mutations
| Gene | Mutation | Stop Codon | Cell/Model System | Observed Effect | Reference |
| CFTR | G542X | UGA | Patient-derived organoids, HBE cells, FRT cells | Increased CFTR mRNA, protein, and function | nih.govcysticfibrosisnewstoday.com |
| CFTR | G550X | UGA | Patient-derived organoids, FRT cells | Tryptophan insertion, superfunctional CFTR protein | nih.govphysiology.orgnih.gov |
| CFTR | W1282X | UGA | Patient-derived organoids | Increased CFTR mRNA and protein | eloxxpharma.comfirstwordpharma.comcysticfibrosisnewstoday.com |
| CTNS | W138X | UGA | Patient fibroblasts | Increased CTNS mRNA, reduced cystine levels | tandfonline.complos.orgasn-online.org |
| TP53 | R213X | UGA | DMS-114 cells | Increased p53 protein expression | nih.govcysticfibrosisnewstoday.comresearchgate.net |
| COL7A1 | Multiple | N/A | RDEB keratinocytes/fibroblasts | Dose-dependent production of C7 protein | researchgate.net |
| LAMB3 | Multiple | N/A | JEB keratinocytes | Dose-dependent production of laminin (B1169045) β3 | researchgate.net |
Impact on Nonsense-Mediated mRNA Decay (NMD) Pathways
In addition to promoting PTC readthrough, this compound also has a significant impact on the stability of the mutated mRNA transcript. The presence of a PTC often flags the mRNA for degradation by the nonsense-mediated mRNA decay (NMD) surveillance pathway. mdpi.comresearchgate.net NMD is a quality control mechanism that prevents the accumulation of potentially harmful truncated proteins. mdpi.comcysticfibrosisnewstoday.com
Stabilization of PTC-Containing mRNA Transcripts
Nonsense mutations introduce a premature stop codon within the messenger RNA (mRNA) sequence, which not only leads to the production of a truncated, typically non-functional protein but can also trigger the degradation of the mRNA transcript itself through a cellular surveillance pathway known as nonsense-mediated mRNA decay (NMD). eloxxpharma.comnih.gov This process reduces the amount of available mRNA template for protein synthesis, further diminishing the potential for even truncated protein production.
This compound has been shown to counteract this effect by stabilizing mRNA transcripts that contain PTCs. eloxxpharma.comnih.govresearchgate.net By promoting the ribosome to read through the premature stop codon, this compound can effectively shield the mRNA from recognition by the NMD machinery. eloxxpharma.comnih.gov This leads to an increase in the steady-state levels of the PTC-containing mRNA. For instance, in preclinical studies involving models of cystic fibrosis (CF), treatment with this compound resulted in a significant, dose-dependent increase in the abundance of CFTR mRNA harboring the G542X nonsense mutation. firstwordpharma.comeloxxpharma.com In patient-derived organoids homozygous for the G542X mutation, this compound treatment led to a 5-fold increase in CFTR mRNA compared to untreated controls, effectively normalizing the mRNA levels. eloxxpharma.com Similarly, in cellular models of the tumor suppressor gene TP53 containing a PTC, this compound treatment increased the amount of TP53 mRNA. eloxxpharma.comtandfonline.com This stabilization of the mRNA transcript is a critical aspect of this compound's mechanism, as it increases the pool of templates available for the synthesis of full-length protein. eloxxpharma.comresearchgate.net
Relationship between Readthrough and NMD Evasion
The therapeutic efficacy of a readthrough agent like this compound is intrinsically linked to its ability to facilitate the evasion of nonsense-mediated mRNA decay (NMD). eloxxpharma.comnih.gov NMD is a quality control mechanism that identifies and degrades mRNAs containing PTCs to prevent the accumulation of potentially harmful truncated proteins. nih.govmdpi.com The recognition of a PTC by the NMD machinery is coupled with the process of translation termination. mdpi.com
This compound's primary mechanism of inducing translational readthrough directly contributes to NMD evasion. eloxxpharma.comtandfonline.com By binding to the decoding center of the ribosome, this compound alters its conformation, reducing the ribosome's ability to accurately distinguish between a cognate tRNA and a near-cognate aminoacyl-tRNA at the site of the PTC. eloxxpharma.comnih.gov This encourages the insertion of an amino acid at the premature stop codon, allowing translation to continue and producing a full-length protein. eloxxpharma.comphysiology.org This process of continued translation effectively masks the PTC from the NMD surveillance system, which would otherwise target the transcript for degradation. eloxxpharma.comnih.gov
Studies have demonstrated this dual activity of this compound. In DMS-114 cells, which have a PTC in the TP53 gene, this compound treatment not only led to the production of full-length p53 protein but also to an increase in the levels of TP53 mRNA, which is consistent with a decrease in NMD activity. eloxxpharma.comnih.govtandfonline.com This indicates that the readthrough of the PTC allows the mRNA to escape degradation. The ability of this compound to both promote readthrough and inhibit NMD results in a synergistic effect, maximizing the potential for the production of a functional, full-length protein from a gene carrying a nonsense mutation. eloxxpharma.comresearchgate.net
Production and Functional Restoration of Full-Length Proteins
The primary therapeutic goal of this compound is to restore the production of full-length, functional proteins in genetic disorders caused by nonsense mutations. drug-dev.combiospace.com
Quantitative Assessment of Protein Synthesis Following this compound Treatment
Numerous preclinical studies have quantitatively demonstrated the ability of this compound to restore the synthesis of full-length proteins in a dose-dependent manner. nih.govnih.govresearchgate.net For example, in cellular models of recessive dystrophic epidermolysis bullosa (RDEB) and junctional epidermolysis bullosa (JEB), this compound treatment resulted in a progressive increase in the production of full-length type VII collagen (C7) and laminin 332, respectively, with successive doses. epidermolysisbullosanews.com Notably, the highest doses of this compound induced up to 10 times more full-length protein compared to the optimal dose of gentamicin (B1671437), another readthrough agent. epidermolysisbullosanews.com
In the context of cystic fibrosis, this compound has shown significant efficacy in restoring the production of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. In Fischer rat thyroid (FRT) cells expressing the G550X-CFTR nonsense mutation, this compound treatment at 1000 µg/mL restored CFTR activity to 12.6% of that observed in cells expressing wild-type CFTR. nih.gov When combined with CFTR correctors, the rescued CFTR function from the G550X allele in FRT cells reached 20–40% of the wild-type level. physiology.org In another study, this compound (also known as NB-124) was able to restore 7% of wild-type CFTR activity. mdpi.com
The table below summarizes key findings from various preclinical models on the quantitative restoration of protein function following this compound treatment.
| Cell/Model System | Target Protein | Mutation | This compound Concentration | Restored Protein Function (% of Wild-Type) | Reference |
| FRT Cells | CFTR | G550X | 1000 µg/mL | 12.6% | nih.gov |
| FRT Cells | CFTR | G550X | Not Specified (with correctors) | 20-40% | physiology.org |
| Not Specified | CFTR | Not Specified | Not Specified | 7% | mdpi.com |
| RDEB/JEB Cells | C7/Laminin 332 | Various | Not Specified | Up to 10x more than gentamicin | epidermolysisbullosanews.com |
| DMS-114 Cells | p53 | R213X | Not Specified | Significant increase in p53 expression | nih.gov |
These data underscore the potential of this compound to generate clinically meaningful levels of full-length protein.
Analysis of Protein Localization and Post-Translational Processing
For a restored protein to be functional, it must not only be full-length but also correctly localized within the cell and undergo appropriate post-translational modifications. medchemexpress.comslideshare.net Research indicates that proteins produced via this compound-mediated readthrough are properly localized. epidermolysisbullosanews.commedchemexpress.com
In studies on RDEB and JEB cells, the newly synthesized type VII collagen and laminin 332, induced by this compound, correctly localized to the dermal-epidermal junction, which is their normal site of function. epidermolysisbullosanews.com Similarly, in organoid models of cystic fibrosis with G542X mutations, this compound treatment led to a significant increase in CFTR protein expression and its correct localization to the apical surface of the cells. firstwordpharma.com
Furthermore, the restored proteins appear to undergo necessary post-translational processing. For instance, in HEK293 cells expressing the L88X-CFTR nonsense mutation, treatment with readthrough compounds, including this compound, in combination with protein modulators, resulted in the formation of mature, complex-glycosylated CFTR. nih.gov Glycosylation is a critical post-translational modification for the proper folding and function of the CFTR protein. slideshare.net The ability of this compound to facilitate the production of correctly processed and localized proteins is a crucial factor in its potential to restore normal cellular function. epidermolysisbullosanews.commdpi.commdpi.com
Specificity Profile of this compound
A critical aspect of the therapeutic potential of a readthrough agent is its selectivity for premature stop codons (PTCs) over the native stop codons (NSCs) that signal the normal termination of protein synthesis. eloxxpharma.comtandfonline.com
Selectivity for Premature Stop Codons Over Native Stop Codons
This compound has demonstrated a favorable selectivity profile, effectively promoting readthrough at PTCs while having a minimal impact on the fidelity of NSCs. eloxxpharma.comresearchgate.nettandfonline.com This selectivity is hypothesized to be due to its design, which aimed to increase affinity for eukaryotic cytosolic ribosomes while reducing affinity for mitochondrial ribosomes, a factor often linked to the toxicity of traditional aminoglycosides. eloxxpharma.com
In a study using DMS-114 cells with a PTC in the TP53 gene, this compound significantly increased the expression of the full-length p53 protein. tandfonline.comnih.gov Concurrently, the researchers monitored for readthrough of the native stop codons of two other proteins and observed no such products. tandfonline.comnih.gov This finding was further corroborated in clinical samples from healthy volunteers treated with this compound, where western blot analysis of white blood cells did not detect any elongated proteins that would result from NSC readthrough. nih.gov
A more comprehensive proteomic analysis of lymphocytes treated with this compound also supported its selectivity. nih.gov The number of proteins showing evidence of NSC readthrough was lower than anticipated, and none of these potential readthrough products showed a dose-dependent response to this compound. tandfonline.comnih.gov This high degree of selectivity for PTCs is a key feature of this compound, suggesting it can restore the production of essential proteins without causing widespread disruption of normal protein synthesis. eloxxpharma.comnih.govresearchgate.nettandfonline.com
Preferential Interaction with Eukaryotic Cytosolic Ribosomes over Mitochondrial/Prokaryotic Ribosomes
A defining characteristic of the synthetic aminoglycoside this compound is its engineered selectivity for eukaryotic cytosolic ribosomes. eloxxpharma.com This molecular design was a strategic effort to overcome the therapeutic limitations of traditional aminoglycosides, such as gentamicin and G418, whose clinical use for read-through therapy is hampered by off-target effects. tandfonline.comnih.gov The toxicities associated with older aminoglycosides, particularly nephrotoxicity and ototoxicity, are believed to stem from their interaction with mitochondrial ribosomes, which share structural homology with prokaryotic (bacterial) ribosomes. nih.govnih.gov
This compound was developed within a class of compounds known as Eukaryotic Ribosomal Selective Glycosides (ERSGs) with the specific goal of enhancing affinity for eukaryotic cytosolic ribosomes while significantly reducing binding to both prokaryotic and mitochondrial ribosomes. eloxxpharma.comdelveinsight.comvulcanchem.com This refined selectivity profile aims to separate the desired therapeutic effect—the read-through of premature termination codons at the cytosolic ribosome—from the off-target effects of antibacterial activity and mitochondrial protein synthesis disruption. nih.govnih.goveloxxpharma.com
Detailed research findings quantitatively demonstrate this preferential interaction. nih.gov When compared directly with gentamicin and G418, this compound shows substantially weaker activity against prokaryotic ribosomes and a markedly lower impact on mitochondrial protein synthesis. nih.gov
Detailed Research Findings:
Prokaryotic Ribosome Interaction: The antibacterial activity, measured by the minimum inhibitory concentration (MIC) against E. coli, serves as a proxy for interaction with prokaryotic ribosomes. This compound exhibits a MIC of 680 mM, which is over 100-fold weaker than that of gentamicin (6 mM) and approximately 75-fold weaker than G418 (9 mM). nih.gov This indicates a significantly reduced affinity for prokaryotic ribosomes, which decouples the antibacterial action from the read-through activity. eloxxpharma.comisrctn.com
Mitochondrial Ribosome Interaction: The inhibitory concentration (IC50) for mitochondrial protein synthesis directly assesses the compound's effect on mitochondrial ribosomes. This compound has an IC50 of 965 ± 155 mM, demonstrating very weak inhibition. nih.gov In contrast, gentamicin (26 ± 2 mM) and G418 (13 ± 1 mM) are substantially more potent inhibitors of mitochondrial protein synthesis. nih.gov This high selectivity of this compound is hypothesized to mitigate the mitochondrial-related toxicities seen with conventional aminoglycosides. tandfonline.comnih.gov
Eukaryotic Read-Through Activity: The enhanced selectivity of this compound for the eukaryotic cytosolic ribosome translates into more efficient read-through activity compared to its predecessors. nih.gov Studies have shown that this compound has a 9-fold higher read-through activity than gentamicin, a difference attributed directly to its higher selectivity towards the cytoplasmic ribosome. isrctn.com
The following table summarizes the comparative data, highlighting the superior selectivity profile of this compound.
| Compound | Antibacterial Activity MIC (mM) | Mitochondrial Inhibition IC50Mit (mM) | Cell Toxicity LC50 (mM) |
| This compound | 680 | 965 ± 155 | 22.2 ± 1.1 |
| Gentamicin | 6 | 26 ± 2 | 2.5 ± 0.3 |
| G418 | 9 | 13 ± 1 | 1.3 ± 0.1 |
| Data sourced from a comparative analysis of aminoglycoside effects. nih.gov |
Preclinical in Vitro Research on Elx 02
Cellular Model Systems for Readthrough Assessment
A range of cellular models, from immortalized cell lines to patient-derived organoids, has been employed to evaluate the activity of ELX-02.
Immortalized cell lines provide a consistent and reproducible system for initial high-throughput screening and mechanistic studies.
DMS-114 Cells: This human small cell lung carcinoma cell line harbors a naturally occurring nonsense mutation (R213X) in the TP53 gene. eloxxpharma.com Studies have shown that this compound treatment of DMS-114 cells leads to a dose-dependent increase in the production of full-length p53 protein. eloxxpharma.comeloxxpharma.comtandfonline.com This restoration of p53 protein was confirmed by immunofluorescence and Western blot analysis. eloxxpharma.comeloxxpharma.com Specifically, this compound induced a significant readthrough of the premature stop codon in TP53 mRNA, resulting in increased nuclear p53 protein expression. eloxxpharma.comeloxxpharma.com
Fischer Rat Thyroid (FRT) Cells: FRT cells are a widely used model in cystic fibrosis research. cff.org These cells have been engineered to express human CFTR with specific nonsense mutations, such as G542X. eloxxpharma.comeloxxpharma.comeloxxpharma.com In this model, this compound has demonstrated consistent readthrough activity and efficacy. eloxxpharma.comtandfonline.com Treatment with this compound restored CFTR protein expression and function in FRT cells carrying the G542X mutation. nih.gov Studies have also utilized FRT cells to compare the readthrough efficiency for different mutations, such as G550X, where this compound treatment led to significant restoration of CFTR function. physiology.orgnih.gov
Table 1: Summary of this compound Research in Immortalized Cell Lines
| Cell Line | Gene and Mutation | Key Findings | Citations |
|---|---|---|---|
| DMS-114 | TP53 (R213X) | Dose-dependent increase in full-length p53 protein. eloxxpharma.comeloxxpharma.comtandfonline.com | eloxxpharma.comeloxxpharma.comtandfonline.comeloxxpharma.com |
Primary cells, derived directly from tissues, offer a more physiologically relevant system for studying disease pathology and therapeutic response.
Human Bronchial Epithelial (HBE) Cells: As cystic fibrosis primarily affects the lungs, HBE cells from patients with CF are a crucial model. This compound has been shown to promote the readthrough of CFTR nonsense mutations in HBE cells. eloxxpharma.comnih.govresearchgate.netresearchgate.net Specifically, in HBE cells with the G542X mutation, this compound treatment restored CFTR expression. nih.gov These findings are consistent with data from other preclinical models. nih.govresearchgate.net
Fibroblasts: Fibroblasts from patients with genetic disorders like cystinosis have been used to evaluate this compound. In fibroblasts from cystinosis patients with the W138X nonsense mutation in the CTNS gene, this compound induced translational readthrough, leading to increased protein expression. eloxxpharma.comtandfonline.com
Keratinocytes: For skin disorders caused by nonsense mutations, such as recessive dystrophic epidermolysis bullosa (RDEB) and junctional epidermolysis bullosa (JEB), primary keratinocytes are used. A study showed that this compound induced a dose-dependent production of type VII collagen (C7) and laminin (B1169045) β3 in primary RDEB and JEB keratinocytes, respectively. researchgate.net This restored protein function, reversing cellular hypermotility and improving cell adhesion. researchgate.net
Table 2: this compound Studies in Primary Cell Cultures
| Cell Type | Disease Model | Key Findings | Citations |
|---|---|---|---|
| Human Bronchial Epithelial (HBE) Cells | Cystic Fibrosis (G542X) | Promoted readthrough of CFTR nonsense mutations. eloxxpharma.comnih.govnih.govresearchgate.netresearchgate.net | eloxxpharma.comnih.govnih.govresearchgate.netresearchgate.net |
| Fibroblasts | Cystinosis (W138X) | Induced translational readthrough of CTNS and increased protein expression. eloxxpharma.comtandfonline.com | eloxxpharma.comtandfonline.com |
Patient-derived organoids (PDOs) are three-dimensional structures grown from stem cells that mimic the function of an organ, providing a highly relevant ex vivo model.
Cystic Fibrosis Intestinal Organoids: Intestinal organoids derived from CF patients with nonsense mutations, such as G542X, have been instrumental in demonstrating the functional restoration of the CFTR protein by this compound. nih.govresearchgate.netcysticfibrosisnewstoday.combiospace.com In these organoids, this compound treatment resulted in a dose-dependent increase in CFTR activity, as measured by a forskolin-induced swelling (FIS) assay. nih.govresearchgate.netcysticfibrosisnewstoday.combiospace.com The functional increases observed were comparable to those seen with approved CFTR modulator therapies in organoids with different mutations. nih.govcysticfibrosisnewstoday.com Furthermore, this compound treatment led to a significant increase in both CFTR mRNA and protein levels. nih.govresearchgate.netcysticfibrosisnewstoday.combiospace.com Studies have also shown that this compound is effective across multiple G542X patient-derived organoids. cysticfibrosisnewstoday.com Research on organoids with the G550X mutation also showed significant CFTR function restoration following this compound treatment. physiology.org
Table 3: this compound Research in Patient-Derived Organoids
| Organoid Type | Disease Model | Key Findings | Citations |
|---|
Primary Cell Cultures (e.g., human bronchial epithelial cells, fibroblasts, keratinocytes)
Quantitative Methodologies for Measuring Translational Readthrough
To quantify the efficiency of this compound-mediated readthrough, researchers have utilized several robust methodologies.
Dual-luciferase reporter assays are a common in vitro method to quantify readthrough activity. researchgate.net This system uses a plasmid containing two luciferase reporter genes separated by a linker region that includes a specific nonsense mutation. eloxxpharma.com The amount of downstream luciferase produced is proportional to the readthrough efficiency. This compound has been evaluated using this system, demonstrating its ability to induce readthrough of various nonsense mutations. eloxxpharma.comtandfonline.comeloxxpharma.com For instance, this assay was used to assess the readthrough potential of this compound against nonsense alleles in autosomal dominant polycystic kidney disease (ADPKD). eloxxpharma.com It has also been used to demonstrate the readthrough capabilities of this compound in the context of cystinosis. eloxxpharma.com
Western blot analysis is a standard technique used to detect and quantify specific proteins in a sample. This method has been crucial in confirming the production of full-length proteins following this compound treatment in various cellular models. For example, Western blotting demonstrated the increased expression of full-length p53 protein in DMS-114 cells treated with this compound. eloxxpharma.comeloxxpharma.com Similarly, it was used to show an increase in full-length CFTR protein in patient-derived organoids and other cell models. nih.govnih.govresearchgate.netresearchgate.net In studies on cystinosis, Western blots showed an increase in CTNS protein in patient-derived fibroblasts after this compound administration. eloxxpharma.com
Table 4: Compound Names Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Gentamicin (B1671437) | |
| G418 | |
| Tezacaftor | |
| Ivacaftor (B1684365) | |
| Forskolin | |
| VX-770 | |
| VX-809 | |
| VX-661 | |
| VX-445 | |
| SMG1i | |
| Clitocine | |
| Ataluren | |
| Paromomycin | |
| ELX-01 |
RT-qPCR for mRNA Transcript Levels and Stability
Nonsense mutations can lead to the degradation of messenger RNA (mRNA) transcripts through a cellular surveillance mechanism known as nonsense-mediated mRNA decay (NMD). eloxxpharma.comtandfonline.com this compound has been shown to counteract this effect by promoting the readthrough of premature termination codons (PTCs), which in turn can lead to increased stability and levels of the mRNA transcript. tandfonline.com
In preclinical studies involving various disease models, Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) has been a critical tool to quantify these effects. For instance, in fibroblasts from cystinosis patients with the homozygous W138X nonsense mutation in the CTNS gene, treatment with this compound resulted in a significant, dose-dependent increase in CTNS mRNA levels. tandfonline.comnih.gov At concentrations of 100 µg/mL and higher, the CTNS transcript levels in treated patient cells surpassed those found in normal wildtype fibroblasts. nih.gov
Similarly, in patient-derived organoids (PDOs) for cystic fibrosis (CF) with the G542X nonsense mutation, this compound treatment led to a five-fold increase in CFTR mRNA compared to untreated organoids, effectively normalizing the mRNA levels. cysticfibrosisnewstoday.comnih.gov This increase in mRNA levels is consistent with the hypothesis that by facilitating ribosomal readthrough, this compound helps the mRNA evade NMD, thereby increasing the available template for protein synthesis. eloxxpharma.comtandfonline.com Studies have shown that this compound appears to increase the steady-state concentrations of CFTR mRNA, suggesting a modulation of the NMD pathway. firstwordpharma.com This effect on mRNA stability and abundance is a key component of the mechanism of action of this compound. cysticfibrosisnewstoday.com
Functional Evaluation of Protein Restoration in Cellular Systems
A key method for assessing the functional restoration of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein is the forskolin-induced swelling (FIS) assay in patient-derived intestinal organoids (PDOs). cysticfibrosisnewstoday.comhuborganoids.nl Forskolin activates functional CFTR channels, leading to ion and water transport into the organoid lumen and causing them to swell. cysticfibrosisnewstoday.com In organoids derived from CF patients with the G542X nonsense mutation, this compound treatment resulted in a dose-dependent increase in CFTR activity, as measured by the FIS assay. cysticfibrosisnewstoday.comnih.govbiospace.com
The level of functional restoration achieved with this compound in G542X organoids was significant and comparable to the swelling observed in organoids with the F508del mutation when treated with the approved CFTR modulator combination, tezacaftor/ivacaftor. cysticfibrosisnewstoday.comnih.gov This indicates that the amount of full-length CFTR protein produced through this compound-mediated readthrough is sufficient to generate a functionally meaningful response. cysticfibrosisnewstoday.com Further studies on organoids with the G550X mutation also showed a significant response to this compound, with forskolin-induced swelling being even greater than that observed in G542X organoids, suggesting that the efficacy of readthrough can be influenced by the specific mutation. physiology.orgnih.gov
In nephropathic cystinosis, mutations in the CTNS gene lead to a defective cystinosin protein, which is responsible for transporting cystine out of the lysosome. eloxxpharma.comgenomecanada.ca The resulting accumulation of intralysosomal cystine is a hallmark of the disease. nih.gov Preclinical studies in fibroblasts from cystinosis patients homozygous for the W138X nonsense mutation have demonstrated that this compound can restore the function of the cystinosin protein.
Treatment of these patient-derived fibroblasts with this compound led to a time- and dose-dependent reduction in cellular cystine levels. nih.gov At a concentration of 400 µg/mL for 72 hours, this compound reduced cystine levels to 15-24% of the untreated baseline. nih.gov This functional correction is a direct consequence of the translational readthrough of the CTNS W138X allele, leading to the production of a functional cystinosin protein that can effectively transport cystine out of the lysosome. tandfonline.comnih.gov These findings provide strong evidence that this compound-mediated readthrough restores sufficient protein function to correct the primary cellular defect in cystinosis. nih.goveloxxpharma.com
In certain genetic skin disorders like Recessive Dystrophic Epidermolysis Bullosa (RDEB) and Junctional Epidermolysis Bullosa (JEB), nonsense mutations in genes encoding structural proteins lead to severe skin fragility. researchgate.netepidermolysisbullosanews.com RDEB is caused by mutations in COL7A1, leading to a lack of Type VII Collagen (C7), while JEB can result from mutations in genes like LAMB3, affecting the production of Laminin 332. researchgate.netepidermolysisbullosanews.comnih.gov
In vitro studies using primary keratinocytes and fibroblasts from RDEB and JEB patients have shown that this compound can restore the expression of these critical structural proteins. researchgate.netnih.gov Treatment with this compound induced a dose-dependent increase in the production of C7 in RDEB cells and Laminin 332 (specifically the laminin β3 subunit) in JEB cells. researchgate.netresearchgate.net Importantly, the restored proteins were functional. The this compound-induced C7 and Laminin 332 correctly localized to the dermal-epidermal junction in 3D skin equivalent models. researchgate.netepidermolysisbullosanews.comnih.gov This restoration of protein expression and proper localization also led to the correction of cellular defects, such as the hypermotility of RDEB and JEB cells and the poor cell-substratum adhesion observed in JEB cells. researchgate.netresearchgate.net
Measurement of Lysosomal Cystine Efflux in Cystinosis Fibroblasts
Comparative Studies with Other Readthrough-Inducing Agents
This compound was developed as a synthetic aminoglycoside analog with the aim of improving upon the readthrough activity of earlier compounds like gentamicin and G418, while reducing their associated toxicities. tandfonline.commdpi.comnih.gov Preclinical studies have consistently demonstrated the superior efficacy and potency of this compound.
In a dual-luciferase reporter assay, this compound showed 6 to 22 times greater readthrough activity for various nonsense mutations compared to gentamicin. nih.govplos.org When directly compared in cellular models of genetic diseases, this compound consistently outperforms gentamicin. For example, in RDEB and JEB patient-derived cells, this compound induced higher levels of Type VII Collagen and laminin β3 than gentamicin, and at significantly lower concentrations. researchgate.netnih.govresearchgate.net In some instances, the amount of protein restored by this compound surpassed that found in normal control cells. nih.gov Similarly, in preclinical models of cystic fibrosis, this compound demonstrated a tenfold improvement in the therapeutic index over gentamicin and other aminoglycosides. mdpi.com
Compared to G418, another potent but toxic readthrough agent, this compound is considered a promising non-toxic alternative. mdpi.com While both can induce readthrough, this compound was specifically designed to have a higher selectivity for eukaryotic ribosomes over mitochondrial ribosomes, which is hypothesized to contribute to its improved safety profile. tandfonline.comnih.gov In studies on the G550X-CFTR mutation, both this compound and G418 were shown to mediate readthrough. physiology.orgnih.gov
Interactive Data Tables
Table 1: Effect of this compound on mRNA Levels in Preclinical Models
| Cell/Tissue Model | Gene | Mutation | This compound Effect on mRNA | Fold Increase | Reference |
|---|---|---|---|---|---|
| Cystinosis Fibroblasts | CTNS | W138X | Dose-dependent increase | > Wild-type levels at ≥100 µg/mL | nih.gov |
| CF Patient-Derived Organoids | CFTR | G542X | Significant increase | 5-fold | cysticfibrosisnewstoday.comnih.gov |
Table 2: Functional Restoration by this compound in Cellular Assays
| Disease Model | Protein | Functional Assay | Key Finding | Reference |
|---|---|---|---|---|
| Cystic Fibrosis Organoids (G542X) | CFTR | Forskolin-Induced Swelling | Dose-dependent increase in swelling, comparable to tezacaftor/ivacaftor | cysticfibrosisnewstoday.comnih.gov |
| Cystinosis Fibroblasts (W138X) | Cystinosin | Cystine Efflux | Dose-dependent reduction in cellular cystine | nih.gov |
| RDEB Dermal Cells | Type VII Collagen | Immunofluorescence/Adhesion | Restoration of C7 at dermal-epidermal junction, corrected hypermotility | researchgate.netnih.gov |
Table 3: Comparative Efficacy of this compound vs. Gentamicin and G418
| Comparison Agent | Disease Model | Finding | Efficacy Ratio (this compound vs. Comparator) | Reference |
|---|---|---|---|---|
| Gentamicin | Dual-Luciferase Assay | This compound showed higher readthrough activity | 6-22x greater | nih.govplos.org |
| Gentamicin | RDEB/JEB Dermal Cells | This compound induced more C7 and laminin β3 protein | Up to 10x more protein at optimal doses | epidermolysisbullosanews.com |
| Gentamicin | Cystic Fibrosis Models | This compound had a better therapeutic index | 10x improvement | mdpi.com |
Investigation of Therapeutic Index in Cellular Contexts
The therapeutic index of a drug candidate in a preclinical cellular context is a critical measure of its potential viability, representing the balance between its desired therapeutic effect and its cellular toxicity. For a nonsense mutation read-through agent like this compound, this index is determined by comparing its efficacy in restoring full-length protein production to its cytotoxicity. A favorable therapeutic index is characterized by high read-through activity at concentrations that exhibit low cellular toxicity.
In multiple preclinical models of cystic fibrosis (CF), this compound demonstrated a significantly improved therapeutic index, reported to be ten times better than that of gentamicin and other aminoglycoside derivatives. mdpi.comresearchgate.net This enhancement is attributed to this compound's novel synthetic structure, which exhibits greater selectivity for eukaryotic ribosomes and reduced binding to mitochondrial and prokaryotic ribosomes compared to traditional aminoglycosides. mdpi.com This selectivity leads to a reduction in off-target effects and consequently, lower cytotoxicity. acs.org
Studies in human fibroblast cells were conducted to directly assess the cytotoxicity of this compound. In one such study, wildtype and homozygous CTNSW138X/W138X mutant fibroblasts were exposed to this compound and the comparator aminoglycoside G418. While G418 significantly reduced cell viability, this compound showed no significant toxicity at the concentrations tested. nih.gov This low cytotoxicity is a key factor in its improved therapeutic window.
The efficacy component of the therapeutic index, the read-through activity, has also been quantified. In various in vitro assays using different nonsense mutation constructs, this compound has consistently shown superior read-through efficiency compared to other aminoglycosides. For instance, it induced read-through of TP53 and APC premature termination codons with two to five times higher efficiency than gentamicin. mdpi.com Furthermore, research showed that 7.5 μM of this compound resulted in a 2–22% translational read-through for a variety of nonsense mutations, which was 6–22 times greater than that achieved with gentamicin. nih.gov
A crucial aspect of the therapeutic index is the specificity of the read-through activity. Investigations have shown that this compound does not promote the read-through of normal, native stop codons at concentrations that are effective for premature termination codon read-through. cysticfibrosisnewstoday.comtandfonline.comeloxxpharma.com This selectivity ensures that the production of abnormally long, potentially harmful proteins is avoided, further contributing to its favorable therapeutic profile in cellular models.
The following tables provide a comparative overview of the cytotoxicity and read-through activity of this compound in relation to other compounds.
Table 1: Comparative Cytotoxicity of this compound and G418 in Human Fibroblasts
This table displays the effect of this compound and G418 on the viability of wildtype and mutant human fibroblast cells after 48 hours of exposure. Cell viability is expressed as a percentage of untreated control cells.
| Compound | Concentration (µg/mL) | Cell Type | Cell Viability (% of Control) |
| This compound | 100 | Wildtype | No significant toxicity |
| 400 | Wildtype | No significant toxicity | |
| 100 | CTNSW138X/W138X | No significant toxicity | |
| 400 | CTNSW138X/W138X | No significant toxicity | |
| G418 | 100 | Wildtype | 76% |
| 100 | CTNSW138X/W138X | 76% |
Data sourced from a study on human fibroblasts. nih.gov
Table 2: Comparative Read-Through Efficiency of this compound and Gentamicin
This table compares the in vitro translational read-through efficiency of this compound and Gentamicin for various nonsense mutations associated with different genetic diseases.
| Disease Association | Nonsense Mutation | Compound | Read-Through Efficiency | Fold Increase (this compound vs. Gentamicin) |
| Usher Syndrome | Multiple | This compound | 2-22% | 6-22x |
| Gentamicin | Lower than this compound | |||
| Hurler Syndrome | Multiple | This compound | 2-22% | 6-22x |
| Gentamicin | Lower than this compound | |||
| Cystic Fibrosis | Multiple | This compound | 2-22% | 6-22x |
| Gentamicin | Lower than this compound |
Data based on in vitro read-through assays at a concentration of 7.5 μM for this compound. nih.gov
Preclinical in Vivo Research on Elx 02 Non Human Models
Establishment and Characterization of Animal Models
To evaluate the in vivo effects of ELX-02, researchers have developed and utilized several key animal models engineered to carry specific nonsense mutations found in human genetic diseases.
Cystic Fibrosis Mouse Models Expressing Human CFTR Transgenes (e.g., CFTRG542X)
A primary focus of preclinical work has been on cystic fibrosis (CF), a life-threatening genetic disorder. Mouse models have been developed to express the human cystic fibrosis transmembrane conductance regulator (CFTR) gene with the G542X nonsense mutation, one of the most common mutations in CF patients. nih.gov These transgenic mice serve as a critical tool for studying the potential of read-through agents like this compound to restore the production of the CFTR protein. nih.goveloxxpharma.com The models are designed to replicate the genetic defect seen in humans, allowing for the assessment of therapeutic interventions on a systemic level.
Nonsense Mutation Cystinosis Mouse Models (e.g., CtnsY226X)
For cystinosis, a rare lysosomal storage disease, researchers have established mouse models with specific nonsense mutations, such as the CtnsY226X mutation. nih.goveloxxpharma.comnih.gov These models are characterized by the accumulation of cystine in various tissues, particularly the kidneys, mirroring the pathology observed in human patients. nih.govnih.gov The development of these models has been instrumental in testing the ability of this compound to address the underlying cause of the disease by restoring the function of the cystinosin protein. nih.goveloxxpharma.com
Other Relevant Genetic Disease Animal Models
The potential applicability of this compound has been explored in a range of other genetic disease models. Preclinical studies have suggested that the compound may have beneficial effects in models of mucopolysaccharidosis type I (MPS I), Rett Syndrome, Duchenne Muscular Dystrophy (DMD), and certain inherited retinal disorders. drug-dev.comsec.gov These models, each carrying specific nonsense mutations, allow for the investigation of this compound's read-through capabilities across different genes and tissue types, including the brain, eye, kidney, lungs, and muscles. sec.gov
Assessment of this compound Efficacy in Animal Models
The primary goal of these preclinical in vivo studies is to determine whether this compound can effectively restore the production of full-length, functional proteins in these disease models.
Restoration of Protein Expression in Target Tissues
Across various animal models, treatment with this compound has demonstrated the ability to restore the expression of full-length proteins. In cystic fibrosis mouse models, administration of this compound led to an increase in CFTR protein expression. nih.goveloxxpharma.com Similarly, in cystinosis models, this compound treatment resulted in the expression of the functional CTNS protein. nih.govresearchgate.net This restoration of protein expression is a critical first step, indicating that the compound can successfully induce read-through of the premature termination codons in a living organism. Studies have shown that this compound can promote PTC readthrough in a dose-dependent manner. researchgate.netmdpi.com
Evaluation of Functional Protein Activity
Beyond simply restoring protein expression, researchers have assessed the functional activity of the proteins produced as a result of this compound treatment.
In the CFTRG542X mouse model, the restored CFTR protein demonstrated functional activity. globenewswire.com Measurements of ion transport in the intestines of treated mice showed a significant increase in CFTR activity compared to untreated controls, indicating that the newly produced protein was functioning correctly. globenewswire.com
In the CtnsY226X cystinosis mouse model, the efficacy of this compound was evaluated by measuring the accumulation of cystine in the kidneys. Treatment with this compound led to a notable reduction in kidney cystine levels, demonstrating that the restored cystinosin protein was actively transporting cystine out of the lysosomes. nih.govnih.govresearchgate.net One study reported a 30% reduction in kidney cell cystine levels compared with untreated animals. tandfonline.comeloxxpharma.com This functional correction is a key indicator of the therapeutic potential of this compound for cystinosis. researchgate.netmdpi.com
The following table summarizes key findings from preclinical in vivo studies of this compound:
| Disease Model | Animal Model | Key Efficacy Findings | References |
|---|---|---|---|
| Cystic Fibrosis | Mouse model with human CFTRG542X transgene | Increased CFTR protein expression and functional activity. | nih.goveloxxpharma.comglobenewswire.comtandfonline.com |
| Cystinosis | Mouse model with CtnsY226X mutation | Restoration of functional CTNS protein expression and a significant reduction in kidney cystine accumulation. | nih.govnih.govresearchgate.nettandfonline.comeloxxpharma.com |
| Other Genetic Diseases | Mouse models for MPS I, Rett Syndrome, DMD, etc. | Demonstrated potential for beneficial effects in multiple organs. | drug-dev.comsec.gov |
Pharmacodynamic Markers of Readthrough Efficacy
In non-human preclinical models, the primary pharmacodynamic effect of this compound is its ability to induce translational readthrough of premature termination codons (PTCs), leading to the synthesis of full-length, functional proteins. eloxxpharma.comtandfonline.com The efficacy of this process is quantified by a variety of molecular and functional markers specific to the genetic disease model being studied.
A key marker is the direct measurement of restored protein expression. In an exemplar model system using DMS-114 cells with a nonsense mutation in the TP53 gene, this compound treatment resulted in a significant increase in p53 protein expression. eloxxpharma.comtandfonline.com Similarly, in models of cystinosis, this compound administration led to the expression of the endogenous CTNS protein in fibroblasts from patients homozygous for the W138X mutation. nih.gov For cystic fibrosis (CF) models, treatment with this compound resulted in increased levels of both the mature (C-band) and immature (B-band) forms of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. researchgate.net
Beyond protein restoration, functional correction is a critical efficacy marker. In cystinosis models, the restored CTNS protein was shown to be functional, as evidenced by a dose-dependent reduction in the pathologic accumulation of intralysosomal cystine in both human fibroblasts and a Ctns nonsense mutant mouse model. nih.govresearchgate.net For CF, the restored CFTR protein's function was demonstrated in patient-derived organoids (PDOs) using the Forskolin-induced swelling (FIS) assay, where this compound treatment led to a significant, dose-dependent increase in swelling, indicative of restored ion channel activity. researchgate.net In a CF mouse model expressing a human CFTR-G542X transgene, this compound administration achieved functional rescue of the CFTR protein. eloxxpharma.comtandfonline.com
Table 1: Pharmacodynamic Efficacy Markers for this compound in Preclinical Models
| Disease Model | Model System | Mutation | Efficacy Marker | Observed Effect | Citation |
| General | DMS-114 Lung Cells | TP53 R213X | p53 Protein Expression | Significant increase in full-length protein. | eloxxpharma.comcysticfibrosisnewstoday.com |
| DMS-114 Lung Cells | TP53 R213X | TP53 mRNA Levels | Increased mRNA content. | eloxxpharma.comtandfonline.com | |
| Cystic Fibrosis | Patient-Derived Organoids (PDOs) | G542X | CFTR Function (FIS Assay) | Dose-dependent increase in organoid swelling. | researchgate.net |
| Cystic Fibrosis | Patient-Derived Organoids (PDOs) | G542X | CFTR Protein Expression | Increased C-band and B-band CFTR protein. | researchgate.net |
| Cystic Fibrosis | Patient-Derived Organoids (PDOs) | G542X | CFTR mRNA Levels | 5-fold increase compared to vehicle. | researchgate.net |
| Cystic Fibrosis | Mouse Model | Human CFTR G542X | CFTR Function | Functional rescue superior to gentamicin (B1671437). | eloxxpharma.comtandfonline.com |
| Cystinosis | Patient-Derived Fibroblasts | CTNS W138X/W138X | CTNS Protein Expression | Significant increase in endogenous protein. | nih.gov |
| Cystinosis | Patient-Derived Fibroblasts | CTNS W138X/W138X | Cystine Accumulation | Dose-dependent reduction in cellular cystine. | nih.gov |
| Cystinosis | Mouse Model | Ctns Y226X | Renal Cystine Accumulation | 30% reduction in kidney cystine levels. | nih.goverknet.org |
Methodological Considerations in In Vivo this compound Studies
Dosing Regimens and Routes of Administration
Preclinical in vivo studies have utilized various dosing regimens and administration routes to characterize the pharmacodynamics and therapeutic potential of this compound. The subcutaneous (SC) route is the most frequently reported method of administration in animal models, demonstrating good bioavailability. nih.govresearchgate.net Intravenous (IV) and oral routes have also been assessed. researchgate.netresearchgate.net
The dosing schedules in these non-human studies were designed to establish a therapeutic exposure range and evaluate the readthrough efficacy over time. For example, in a CF mouse model carrying the human CFTR-G542X transgene, this compound was administered subcutaneously at a dose of 30 mg/kg daily for 14 days. eloxxpharma.comtandfonline.com In a different approach for a cystinosis mouse model (Ctns Y226X), a regimen of 10 mg/kg was administered subcutaneously twice a week for a duration of three weeks. nih.gov These studies have been fundamental in providing the basis for dose selection in subsequent clinical investigations. isrctn.com
Table 2: Examples of Dosing Regimens for this compound in Preclinical In Vivo Models
| Disease Model | Animal Model | Route of Administration | Dosing Regimen | Citation |
| Cystic Fibrosis | Mouse (with human CFTR G542X transgene) | Subcutaneous (SC) | 30 mg/kg daily for 14 days | eloxxpharma.comtandfonline.com |
| Cystinosis | Mouse (Ctns Y226X nonsense mutant) | Subcutaneous (SC) | 10 mg/kg twice weekly for 3 weeks | nih.gov |
Tissue Distribution and Accumulation Profiles
The distribution of this compound into various tissues following systemic administration is a critical factor for its therapeutic action, particularly for diseases with specific organ manifestations. In animal models, the pharmacokinetic profile of this compound in tissues is complex. isrctn.com Studies have shown that this compound does not distribute evenly throughout the body, with a notable and preferential accumulation in the kidneys. nih.govisrctn.com
Following weekly or bi-weekly dosing for 28 days in animal models, the kidneys accounted for the majority (68% to 75%) of the drug's area under the plasma concentration-time curve (AUC). isrctn.com This high level of accumulation in the kidney is a key consideration for treating renal-associated genetic disorders like nephropathic cystinosis and Alport syndrome. nih.govisrctn.com The concentration of this compound in plasma and tissue samples from these preclinical studies has been quantified using methods such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.gov
Conversely, achieving sufficient drug levels in other tissues, such as the lungs, has been identified as a potential challenge. nih.gov Preclinical data indicated that steady-state lung drug levels could be significantly lower than in other compartments, a factor that requires consideration when developing this compound for pulmonary diseases like cystic fibrosis. nih.gov
Monitoring of Organ-Specific Biochemical Markers
To assess the therapeutic effect of this compound at the site of disease, in vivo studies rely on monitoring specific biochemical markers within target organs. The choice of marker is dictated by the pathophysiology of the disease model.
In preclinical models of nephropathic cystinosis, the primary organ-specific biochemical marker is the level of cystine accumulation in the kidneys. nih.gov In a Ctns nonsense mutant mouse, subcutaneous administration of this compound led to a measurable reduction in renal cystine accumulation, directly demonstrating a therapeutic effect within the target organ. nih.goverknet.org For Alport syndrome, a key molecular marker is the restoration of full-length COL IV protein, which is assessed in kidney biopsies to evaluate the molecular restoration of protein function and subsequent changes in glomerular integrity. isrctn.com
For cystic fibrosis, where the lungs are a primary site of disease, research has heavily utilized patient-derived organoids (PDOs) from intestinal tissue as a surrogate to measure CFTR function. researchgate.netmdpi.com The key assay in this context is the Forskolin-induced swelling (FIS) test, which biochemically measures the function of the restored CFTR protein through its ion and fluid transport capabilities. researchgate.netmdpi.com Direct organ-specific markers also include the quantification of CFTR protein bands and CFTR mRNA levels in relevant tissues or cell models. researchgate.net
Table 3: Organ-Specific Biochemical Markers Monitored in this compound Preclinical Studies
| Target Organ | Disease Model | Biochemical Marker | Method of Monitoring | Citation |
| Kidney | Cystinosis (Mouse Model) | Renal Cystine Levels | Quantification of cystine from kidney tissue homogenates. | nih.goverknet.org |
| Kidney | Alport Syndrome (Conceptual) | COL IV Protein Levels | Assay of full-length protein in kidney biopsy samples. | isrctn.com |
| Intestine/Lung (Surrogate) | Cystic Fibrosis (PDOs) | CFTR Function | Forskolin-induced swelling (FIS) assay. | researchgate.netmdpi.com |
| Intestine/Lung (Surrogate) | Cystic Fibrosis (PDOs) | CFTR Protein & mRNA | Western blot (Wes) for protein bands; qRT-PCR/Nanostring for mRNA. | researchgate.net |
Advanced Research Methodologies and Future Directions in Elx 02 Academic Research
Elucidation of Context-Dependent Readthrough Efficiency
The effectiveness of ELX-02 is not uniform across all nonsense mutations. The efficiency of PTC readthrough is highly dependent on the specific molecular context, a phenomenon that is a critical area of ongoing research. tandfonline.comnih.govtandfonline.com
Role of Flanking mRNA Sequences and Stop Codon Identity
The identity of the stop codon (UGA, UAA, or UAG) and the surrounding mRNA sequence significantly influence the readthrough efficiency of this compound. tandfonline.comtandfonline.com Research has shown that UGA stop codons are generally more susceptible to readthrough compared to UAA codons. researchgate.net The sequence context, specifically the nucleotides immediately following the PTC, can either enhance or inhibit the readthrough process. For instance, a "U UGA C" sequence has been identified as a favorable context for this compound-induced readthrough of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. mdpi.com
The identity of the amino acid inserted during readthrough is also context-dependent and crucial for the function of the resulting full-length protein. nih.govnih.gov For example, in studies of the G542X-CFTR mutation (a UGA stop codon), the aminoglycoside G418 was found to induce the insertion of cysteine, arginine, or tryptophan. nih.gov In contrast, for the G550X-CFTR mutation, this compound exclusively induced the insertion of tryptophan, resulting in a "superfunctional" CFTR protein with enhanced activity. nih.govphysiology.org These findings underscore the importance of characterizing the specific amino acid insertions for each nonsense mutation to predict the potential efficacy of this compound.
| Nonsense Mutation | Stop Codon | Readthrough Agent | Inserted Amino Acid(s) | Resulting Protein Function |
|---|---|---|---|---|
| G542X-CFTR | UGA | G418 | Cysteine, Arginine, Tryptophan | Reduced compared to wild-type |
| G550X-CFTR | UGA | This compound | Tryptophan | Supernormal activity |
Influence of Cellular Environment and Stress Responses
The cellular environment plays a significant role in the efficacy of readthrough agents. Cellular stress responses, such as those induced by hypoxia, can modulate the translational machinery and potentially impact the efficiency of PTC suppression. nih.gov For instance, the general stress response can be triggered by events like ribosome collisions, which can, in turn, regulate cell fate. mdpi.com While direct studies on the influence of specific stress responses on this compound activity are still emerging, it is an area ripe for investigation. The availability of key cellular components, such as specific tRNAs and release factors, can also influence the competition between translation termination and readthrough at a PTC.
Combinatorial Approaches for Enhanced Translational Readthrough
To maximize the therapeutic potential of this compound, researchers are exploring combinatorial approaches that pair the readthrough agent with other drugs that can address different aspects of the consequences of nonsense mutations.
Synergy with CFTR Modulators (e.g., Correctors, Potentiators)
In the context of cystic fibrosis (CF), combining this compound with CFTR modulators has shown significant promise. cff.org CFTR modulators include correctors, which help misfolded CFTR proteins achieve the correct shape and traffic to the cell surface, and potentiators, which improve the function of the CFTR channel. meritcro.comals-journal.com
Studies have demonstrated that the combination of this compound with correctors like VX-809 (lumacaftor) and VX-445 (elexacaftor) can lead to a greater rescue of CFTR function than this compound alone. mdpi.commdpi.com For the G542X mutation, the rescue by this compound was improved by the combination of VX-809 and VX-445. mdpi.com Similarly, for the G550X allele, co-treatment with CFTR correctors significantly enhanced the function of the rescued CFTR protein. nih.gov The addition of a potentiator like ivacaftor (B1684365) (VX-770) can further augment the activity of the full-length CFTR protein produced via readthrough. cff.orgcysticfibrosisnewstoday.commeritcro.com
| Nonsense Mutation | Combination Therapy | Observed Effect |
|---|---|---|
| G542X | This compound + VX-809 + VX-445 | Improved functional rescue of CFTR |
| G550X | This compound + CFTR Correctors | Significantly enhanced CFTR function |
| G542X | This compound + Ivacaftor | Increased biological activity over this compound alone |
Integration with Nonsense-Mediated Decay Inhibitors
Nonsense-mediated decay (NMD) is a cellular surveillance mechanism that degrades mRNAs containing PTCs, thereby reducing the amount of template available for translation. mdpi.commdpi.com Inhibiting NMD can increase the pool of PTC-containing mRNA, providing more substrate for this compound to act upon. biospace.combiospace.com
Research has shown that combining this compound with an NMD inhibitor, such as SMG1i, can have a synergistic effect. nih.gov In some instances, the combination of an NMD inhibitor with a readthrough agent resulted in a significant increase in CFTR function. frontiersin.org However, the cooperativity between NMD inhibitors and readthrough compounds is not always observed and appears to be mutation-dependent. mdpi.com For the G542X-CFTR mutation, the addition of SMG1i to a combination of this compound and correctors did not further increase function, whereas for other mutations like Y122X, a modest but significant effect was seen when SMG1i was added to this compound. mdpi.com
Novel Therapeutic Target Identification and Characterization
The primary application of this compound has been in well-characterized genetic diseases like cystic fibrosis and cystinosis. tandfonline.comnih.gov However, the potential of this compound extends to a wide range of other genetic disorders caused by nonsense mutations. Preclinical studies have shown promise for this compound in models of Rett syndrome, Duchenne muscular dystrophy, and inherited retinal disorders. drug-dev.com
Recent research has expanded the potential therapeutic landscape for this compound to include:
Recessive Dystrophic Epidermolysis Bullosa (RDEB) and Junctional Epidermolysis Bullosa (JEB): this compound has been shown to induce the production of functional type VII collagen and laminin (B1169045) 332 in cells from patients with these blistering skin disorders. patsnap.comnih.gov
Alport Syndrome: this compound has received Orphan Drug Designation from the FDA for the treatment of Alport syndrome, a genetic disorder characterized by kidney disease. pipelinereview.com
Autosomal Dominant Polycystic Kidney Disease (ADPKD): A recent publication has demonstrated that this compound treatment can prevent cyst formation in organoid models of ADPKD with nonsense mutations. pipelinereview.com
The identification and characterization of new therapeutic targets for this compound will continue to be a major focus of academic research. This involves screening for nonsense mutations in various genetic diseases and evaluating the efficacy of this compound in relevant preclinical models.
Exploration of Eukaryotic Release Factor 1 (eRF1) Modulation
The termination of protein synthesis in eukaryotes is a critical process mediated by release factors, with eukaryotic Release Factor 1 (eRF1) playing a pivotal role in recognizing all three stop codons (UAA, UAG, and UGA). mdpi.com A key aspect of this compound's mechanism of action involves its ability to modulate the function of eRF1 at the site of a PTC.
This compound exerts its effect by binding to the decoding site (A-site) within the small subunit of the eukaryotic ribosome. tandfonline.comeloxxpharma.com This binding event alters the conformation of the ribosome, which in turn reduces its ability to accurately discriminate between a near-cognate aminoacyl-tRNA and the eRF1/eRF3 termination complex. mdpi.comtandfonline.com Essentially, this compound increases the likelihood that a near-cognate tRNA will successfully compete with and displace eRF1 from the A-site when a PTC is present. eloxxpharma.comeunet-innochron.eu This displacement allows for the insertion of an amino acid and the continuation of translation, leading to the synthesis of a full-length protein. eloxxpharma.comeunet-innochron.eu
Research indicates that this compound stabilizes the "exo" conformation of two conserved adenosine (B11128) residues in the ribosomal RNA (rRNA), which is typically induced by the binding of a cognate tRNA. eloxxpharma.comeunet-innochron.eu This stabilization increases the affinity of the ribosomal A-site for near-cognate tRNAs, thereby promoting the read-through of the premature stop signal that would otherwise be recognized by eRF1. eloxxpharma.comeunet-innochron.eu This competitive inhibition of eRF1 at PTCs is a cornerstone of this compound's therapeutic potential. While the direct interaction and modulation of eRF1 by this compound are inferred from its mechanism, further research is needed to fully characterize the specific molecular dynamics of this interaction.
Identification of Other Ribosome-Associated Factors
The primary interaction of this compound is with the rRNA at the A-site of the small ribosomal subunit. tandfonline.comeloxxpharma.com However, the ribosome is a complex machinery composed of rRNA and numerous ribosomal proteins, and its function is regulated by a host of associated factors. While the displacement of eRF1 is the most direct consequence of this compound's binding, the compound's influence may extend to other ribosome-associated factors.
Furthermore, this compound has been observed to decrease nonsense-mediated mRNA decay (NMD), a surveillance pathway that degrades transcripts containing PTCs. tandfonline.comeloxxpharma.com This suggests a potential interplay between this compound's ribosomal activity and the NMD machinery, which involves a complex of proteins that recognize stalled ribosomes at PTCs. By promoting read-through, this compound may prevent the recruitment or activation of NMD factors, thereby increasing the stability and availability of the target mRNA for translation. tandfonline.comeloxxpharma.com The precise nature of these interactions with other ribosome-associated factors remains an active area of investigation.
Development of High-Throughput Screening Platforms for Readthrough Agents
The quest for novel and more potent read-through agents has been significantly advanced by the development of sophisticated high-throughput screening (HTS) platforms. These platforms are essential for systematically testing large libraries of chemical compounds for their ability to induce nonsense suppression.
Cell-based assays are central to the discovery and characterization of read-through compounds like this compound. eloxxpharma.comresearchgate.net A widely used method is the dual-luciferase reporter assay. eloxxpharma.com In this system, a reporter gene construct is engineered to contain a PTC between the coding sequences for two different luciferases (e.g., Renilla and Firefly). Read-through of the PTC results in the expression of the second luciferase, providing a quantifiable measure of the compound's efficacy. Optimization of this assay has been crucial for improving its sensitivity and reliability. eloxxpharma.com
Beyond simple reporter gene assays, research has progressed to using more physiologically relevant systems. These include:
Patient-Derived Cell Lines: Utilizing cell lines from patients with specific nonsense mutations, such as human bronchial epithelial (HBE) cells for cystic fibrosis, allows for testing in a more relevant genetic context. researchgate.neteloxxpharma.com
Organoid Models: Patient-derived organoids, which are three-dimensional cell cultures that mimic the structure and function of an organ, represent a significant advancement. ersnet.org For instance, intestinal organoids from cystic fibrosis patients have been used to assess the functional restoration of the CFTR protein following treatment with read-through agents. ersnet.org
Animal Models: Transgenic animal models expressing human genes with specific nonsense mutations, such as the CFTR-G542X mouse model, are invaluable for in vivo testing and validation of compounds identified in vitro. eloxxpharma.comeloxxpharma.com
The optimization of these assays involves refining culture conditions, standardizing protocols for compound administration, and developing sensitive and robust methods for detecting the restored protein and its function. nih.gov
| Assay Type | Model System | Purpose | Key Findings for this compound |
|---|---|---|---|
| Dual-Luciferase Reporter Assay | Plasmid-based systems in cell lines | Initial screening and quantification of read-through activity. | Demonstrated greater read-through activity compared to earlier generation aminoglycosides. eloxxpharma.com |
| Western Blot and Functional Assays | Patient-derived cell lines (e.g., HBE cells, fibroblasts) | Confirmation of full-length protein restoration and functional correction. | Restored CFTR protein expression and function in CF cells and CTNS protein in cystinosis cells. eloxxpharma.comresearchgate.net |
| Forskolin-Induced Swelling (FIS) Assay | Patient-derived intestinal organoids | Assessment of functional CFTR channel activity in a 3D tissue model. | Demonstrated functional rescue of CFTR in organoids with various nonsense mutations. ersnet.org |
| In Vivo Functional Assays | Transgenic mouse models (e.g., CFTR-G542X mouse) | Evaluation of in vivo efficacy and pharmacodynamics. | Achieved functional rescue of CFTR superior to gentamicin (B1671437). eloxxpharma.com |
The development of this compound was guided by a rational design strategy aimed at enhancing its selectivity for eukaryotic ribosomes while reducing its affinity for prokaryotic and mitochondrial ribosomes, the latter being associated with the toxicity of traditional aminoglycosides. eloxxpharma.com This approach inherently relies on an understanding of the structure-activity relationships (SAR) of aminoglycosides.
While detailed proprietary computational models for this compound are not publicly available, the field leverages computational approaches such as molecular docking and molecular dynamics simulations to study the interaction between aminoglycosides and the ribosomal A-site. eunet-innochron.eu These models can predict binding affinities and help rationalize the observed SAR, thereby guiding the synthesis of new, more effective, and safer analogs. eunet-innochron.eu For example, computational studies have been used to compare the binding of different aminoglycosides and other read-through compounds to the ribosome, offering insights into their mechanisms of action. eunet-innochron.eu
| Structural Modification | Rationale | Impact on Activity/Toxicity |
|---|---|---|
| Modification of the paromamine (B1213074) scaffold | To optimize the structure-activity-toxicity relationship. | Led to the development of derivatives with lower toxicity and enhanced read-through. mdpi.com |
| Reduction of overall cationic charge | To decrease dose-limiting nephrotoxicity and ototoxicity. | Aimed to widen the therapeutic window. nih.gov |
| Alterations at the 6'- and 2'-positions of ring I | To understand the role of amino- and hydroxyl-groups in activity and toxicity. | Illuminated key structural determinants for selective read-through. nih.gov |
Optimization of Cell-Based Assays for Compound Discovery
Translational Research Paving the Way for Preclinical Innovation
A crucial aspect of drug development is the ability to translate findings from in vitro experiments to in vivo efficacy. For this compound, a strong body of preclinical research has successfully bridged this gap, providing a solid mechanistic understanding that underpins its ongoing clinical evaluation.
The preclinical development of this compound provides a clear example of successful translational research. The journey began with in vitro assays that demonstrated the compound's fundamental ability to induce read-through and produce functional protein.
In Vitro Evidence:
Dual-luciferase assays provided the initial proof-of-concept for this compound's read-through capabilities. eloxxpharma.com
Studies in Fischer rat thyroid (FRT) cells expressing CFTR with nonsense mutations showed a dose-dependent restoration of CFTR function. eloxxpharma.comnih.gov
In human bronchial epithelial (HBE) cells and fibroblasts from patients with cystic fibrosis and cystinosis, this compound treatment led to the production of full-length, functional CFTR and CTNS proteins, respectively. eloxxpharma.comresearchgate.net For instance, in fibroblasts from a cystinosis patient, this compound treatment resulted in a dose-dependent reduction of cystine accumulation, a direct measure of restored protein function. researchgate.net
In a model system using DMS-114 cells , which have a nonsense mutation in the TP53 gene, this compound treatment led to a significant increase in p53 protein expression and a corresponding increase in TP53 mRNA levels, indicating a reduction in NMD. tandfonline.comnih.gov
In Vivo Corroboration: These promising in vitro results were subsequently validated in animal models, confirming the physiological relevance of the initial findings.
In a CF mouse model carrying a human CFTR-G542X transgene, administration of this compound resulted in a significant rescue of CFTR function, which was superior to that observed with gentamicin. eloxxpharma.comeloxxpharma.com
In a cystinosis mouse model with a CTNS nonsense mutation, this compound treatment led to a notable reduction in kidney cystine levels, demonstrating in vivo efficacy. eloxxpharma.com
The consistent dose-dependent read-through observed across these different platforms, from plasmid-based assays to cell lines, patient-derived organoids, and animal models, provides a strong mechanistic link between the molecular action of this compound and its potential therapeutic effect. tandfonline.comeloxxpharma.comresearchgate.neteloxxpharma.comersnet.orgnih.govnih.gov This translational bridge was instrumental in de-risking the progression of this compound into clinical trials and continues to inform the development of next-generation read-through agents. tandfonline.comnih.govmdpi.com
Identification of Preclinical Biomarkers for Readthrough Efficacy
The identification of reliable preclinical biomarkers is crucial for assessing the readthrough efficacy of this compound. Research has focused on both molecular and functional markers to demonstrate the restoration of full-length, functional proteins.
A primary biomarker for this compound's activity is the direct measurement of increased full-length protein expression. In preclinical models, this has been demonstrated across various genetic diseases. For instance, in models of cystic fibrosis (CF), treatment with this compound has led to a dose-dependent increase in the production of full-length and functional cystic fibrosis transmembrane conductance regulator (CFTR) protein. tandfonline.comeloxxpharma.com This has been observed in multiple in vitro models, including human bronchial epithelial cells and Fischer rat thyroid cells. tandfonline.com Similarly, in preclinical studies for cystinosis, this compound administration resulted in the readthrough of the CTNS W138X nonsense allele, leading to increased protein expression. eloxxpharma.com Another key example is the significant readthrough of the premature stop codon in TP53 mRNA in DMS-114 cells, resulting in increased p53 protein expression. tandfonline.comeloxxpharma.comnih.gov
Beyond direct protein measurement, a critical biomarker is the corresponding increase in mRNA levels. This compound has been shown to decrease nonsense-mediated mRNA decay (NMD), a surveillance pathway that degrades mRNAs containing premature termination codons (PTCs). tandfonline.comeloxxpharma.com By promoting readthrough, this compound stabilizes the mRNA transcript, making more of it available for translation. For example, in G542X patient-derived organoids (PDOs) for CF, treatment with this compound resulted in a five-fold increase in CFTR mRNA levels, normalizing them to levels seen in wild-type cells. researchgate.netnih.gov This increase in steady-state transcript levels is a consistent finding across different model systems. eloxxpharma.comeloxxpharma.comeloxxpharma.com
Functional assays provide another layer of biomarker evidence. In CF research, the forskolin-induced swelling (FIS) assay in patient-derived organoids is a key functional biomarker. This compound has demonstrated dose-dependent increases in CFTR function in this assay, with activity observed against the most prevalent nonsense alleles. researchgate.netnih.goveloxxpharma.comdrug-dev.comhuborganoids.nl For Alport syndrome, a genetic kidney disease, preclinical and clinical studies have focused on biomarkers of kidney function and morphology. In a Phase 2 trial, all treated patients showed improvement in podocyte foot process effacement, a key indicator of kidney cell health. clinicaltrialsarena.combiospace.com Furthermore, a reduction in proteinuria has been observed in some patients, signifying improved kidney filter function. clinicaltrialsarena.combiospace.com
The following table summarizes key preclinical biomarkers used to evaluate this compound's readthrough efficacy:
| Biomarker Category | Specific Biomarker | Disease Model/System | Key Findings |
| Protein Expression | Increased full-length CFTR protein | Cystic Fibrosis (HBE cells, FRT cells, PDOs) | Dose-dependent restoration of CFTR protein. tandfonline.comresearchgate.neteloxxpharma.com |
| Increased full-length CTNS protein | Cystinosis (Fibroblasts) | Restoration of CTNS protein expression. eloxxpharma.com | |
| Increased full-length p53 protein | Cancer (DMS-114 cells) | Significant increase in nuclear p53 protein. tandfonline.comeloxxpharma.comnih.gov | |
| mRNA Levels | Increased CFTR mRNA | Cystic Fibrosis (PDOs) | 5-fold increase, normalization of mRNA levels. researchgate.netnih.gov |
| Increased TP53 mRNA | Cancer (DMS-114 cells) | Dose-dependent increase in steady-state transcript levels. eloxxpharma.comeloxxpharma.com | |
| Functional Assays | Forskolin-Induced Swelling (FIS) | Cystic Fibrosis (PDOs) | Dose-dependent increase in CFTR-mediated swelling. researchgate.netnih.goveloxxpharma.comdrug-dev.com |
| Podocyte Foot Process Effacement | Alport Syndrome | Improvement in all treated patients in a Phase 2 study. clinicaltrialsarena.combiospace.com | |
| Proteinuria Reduction | Alport Syndrome | Reduction observed in a patient in a Phase 2 study. clinicaltrialsarena.combiospace.com | |
| Chloride Transport | Cystic Fibrosis | Restoration of cAMP-activated chloride transport. jci.org |
It is important to note that the efficiency of readthrough can be influenced by the specific nonsense mutation and the surrounding mRNA sequence. tandfonline.comeloxxpharma.comnih.gov Therefore, a comprehensive panel of biomarkers is essential for accurately assessing the potential of this compound in different genetic contexts.
Broader Applicability of this compound Research Principles
The research underpinning this compound has implications that extend beyond its initial therapeutic targets, contributing to the broader field of genetic disease treatment and the fundamental understanding of protein synthesis.
Extending Readthrough Concepts to Other Genetic Disorders Beyond Initial Focus
The principle of using aminoglycoside analogs to induce readthrough of premature termination codons is not limited to cystic fibrosis and Alport syndrome. Nonsense mutations are responsible for approximately 11% of all inherited monogenetic diseases, representing a significant area of unmet medical need. tandfonline.comnih.gov The success of this compound in preclinical models for various conditions highlights the potential of this therapeutic strategy across a wide range of genetic disorders.
Preclinical studies have demonstrated the potential of this compound in several other genetic diseases, including:
Cystinosis: this compound has shown the ability to restore protein function in both in vitro and in vivo models of cystinosis. eloxxpharma.comeloxxpharma.com
Rett Syndrome: Research has explored the use of this compound in models of this neurological disorder. drug-dev.compharmaceutical-technology.comcysticfibrosisnewstoday.com
Duchenne Muscular Dystrophy (DMD): The readthrough approach is being investigated for this progressive muscle-wasting disease. clinicaltrialsarena.comjci.orgpharmaceutical-technology.com
Mucopolysaccharidosis I (MPS I) or Hurler Syndrome: this compound has been investigated as a potential treatment for this lysosomal storage disorder. drug-dev.comclinicaltrialsarena.compharmaceutical-technology.commusculardystrophynews.com
Autosomal Dominant Polycystic Kidney Disease (ADPKD): Recent studies show that this compound can prevent cyst formation in organoid models of ADPKD with nonsense mutations. biospace.com
Recessive Dystrophic Epidermolysis Bullosa (RDEB) and Junctional Epidermolysis Bullosa (JEB): These are other potential indications for readthrough therapy. pharmaceutical-technology.com
Inherited Retinal Disorders: The potential of this compound is also being explored for certain genetic eye diseases. drug-dev.compharmaceutical-technology.com
Cancer: The ability of this compound to restore tumor suppressor proteins, such as p53, from nonsense mutations suggests a potential application in oncology. ujms.net
The broad applicability of this approach is due to the fundamental mechanism of action: targeting the eukaryotic ribosome to allow for the insertion of a near-cognate aminoacyl-tRNA at the site of a premature stop codon. tandfonline.comeloxxpharma.comujms.net This mechanism is independent of the specific gene or disease, as long as the underlying cause is a nonsense mutation. eloxxpharma.com
The following table lists some of the genetic disorders with nonsense mutations where the readthrough concept, as exemplified by this compound, could be applied:
| Disease | Gene(s) with Nonsense Mutations |
| Cystic Fibrosis | CFTR nih.govnih.gov |
| Alport Syndrome | COL4A3, COL4A4, COL4A5 biospace.com |
| Duchenne Muscular Dystrophy | DMD clinicaltrialsarena.comjci.org |
| Cystinosis | CTNS eloxxpharma.comeloxxpharma.com |
| Rett Syndrome | MECP2 drug-dev.comeloxxpharma.compharmaceutical-technology.com |
| Mucopolysaccharidosis I (Hurler Syndrome) | IDUA clinicaltrialsarena.compharmaceutical-technology.comcysticfibrosisnewstoday.com |
| Autosomal Dominant Polycystic Kidney Disease | PKD1, PKD2 biospace.com |
| Recessive Dystrophic Epidermolysis Bullosa | COL7A1 pharmaceutical-technology.com |
| Junctional Epidermolysis Bullosa | LAMA3, LAMB3, LAMC2 pharmaceutical-technology.com |
| Cancer (e.g., involving tumor suppressors) | TP53, PTEN ujms.net |
The development of this compound and similar compounds represents a significant step towards a platform technology for treating a multitude of genetic diseases caused by a common mutational mechanism.
Contributions to the Fundamental Understanding of Eukaryotic Translation
The study of this compound and its mechanism of action has provided valuable insights into the intricate process of eukaryotic translation, particularly the termination phase.
Eukaryotic translation termination is a highly regulated process involving release factors eRF1 and eRF3. nih.govnih.govbiorxiv.org eRF1 recognizes all three stop codons (UAA, UAG, and UGA), while eRF3, a GTPase, facilitates the termination process. nih.govnih.govresearchgate.netwikipedia.org this compound, like other aminoglycosides, binds to the decoding center of the ribosome. eloxxpharma.comujms.netnih.gov This binding induces a conformational change that reduces the ribosome's ability to discriminate between cognate and near-cognate tRNAs, thereby increasing the likelihood of readthrough at a premature stop codon. tandfonline.comeloxxpharma.combenthamscience.com
A key finding from the research on this compound is its selectivity for eukaryotic ribosomes over prokaryotic or mitochondrial ribosomes. eloxxpharma.com This was a deliberate design strategy to mitigate the off-target toxicities associated with older aminoglycosides like gentamicin. eloxxpharma.comnih.gov This research has advanced the understanding of the subtle structural differences between these ribosomal types and how they can be exploited for therapeutic benefit.
Furthermore, research on this compound has shed light on the differential treatment of premature stop codons (PSCs) versus native stop codons (NSCs). Studies have shown that this compound can induce significant readthrough of PSCs while maintaining the fidelity of NSCs. tandfonline.comnih.goveloxxpharma.comresearchgate.net This is attributed to the fact that the termination complex, including proteins like the poly(A)-binding protein and release factors, is more robustly assembled at native stop codons, making them less susceptible to readthrough. eloxxpharma.com This distinction is critical for the therapeutic viability of readthrough agents, as widespread readthrough of native stop codons would be detrimental.
The investigation into how the sequence context surrounding a stop codon influences readthrough efficiency has also been a significant contribution. tandfonline.comeloxxpharma.comacs.org The identity of the stop codon itself and the nucleotides immediately following it can impact the level of readthrough achieved. acs.org This knowledge is crucial for predicting which patients are most likely to respond to readthrough therapies and for the design of more potent and specific second-generation compounds.
Q & A
Q. What is the molecular mechanism by which ELX-02 induces premature stop codon (PSC) read-through?
this compound interacts with the ribosome by stabilizing the "exo" conformation of adenosine residues in rRNA, allowing near-cognate tRNAs to bind to PSCs and bypass termination signals. This enables translation to continue, producing full-length functional proteins. Unlike traditional aminoglycosides, this compound exhibits higher selectivity for cytoplasmic ribosomes, reducing mitochondrial toxicity . Methodologically, ribosome structural studies (e.g., cryo-EM) and tRNA binding assays are used to validate this mechanism.
Q. Which in vitro models are standard for evaluating this compound’s read-through efficacy?
Common models include:
- DMS-114 cells (TP53 R213X mutation) : Used to assess p53 nuclear localization via immunofluorescence and Western blot .
- Cystinosis patient-derived fibroblasts (Y226X/Y226X) : Measures cystine efflux restoration using HPLC .
- Patient-derived organoids (PDOs) : Functional assays like Forskolin-Induced Swelling (FIS) quantify CFTR activity in cystic fibrosis models .
Q. How is this compound’s dose-dependent activity quantified in preclinical studies?
Researchers use:
- Dose-response curves : Plotting this compound concentration (µg/mL or µM) against outcomes like cystine reduction (nmol/mg protein) or mRNA levels (Ctns/B2M ratio) .
- EC₅₀/IC₅₀ calculations : For example, this compound’s EC₅₀ for p53 nuclear expression in DMS-114 cells is 238 µM .
- Statistical thresholds : ANOVA with Tukey’s post hoc test to compare treatment groups (e.g., FIS assay AUC values) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro efficacy and clinical trial outcomes (e.g., Phase II cystic fibrosis trial failure)?
Key strategies include:
- Context-dependent read-through analysis : Assess mRNA sequence motifs (e.g., nucleotide context around PSCs) that influence this compound’s efficiency .
- Combination therapies : Pair this compound with potentiators (e.g., ivacaftor) to enhance protein function post-read-through, though synergistic effects require rigorous validation .
- Biomarker stratification : Use urinary protein:creatinine ratio (UPCR) or kidney biopsies to identify responsive subpopulations, as seen in Alport syndrome trials .
Q. What methodologies detect off-target effects of this compound on native stop codons (NSCs)?
Advanced proteomic approaches are critical:
- Mass spectrometry (Orbitrap Fusion Tribrid) : Screen for extended protein variants in PBMCs or cell lysates. For example, this compound showed no significant NSC read-through in human PBMCs, with Benjamini-Hochberg FDR correction (30% threshold) .
- Western blot for housekeeping proteins : Monitor proteins like β-actin or MDH1 for aberrant high-molecular-weight bands .
Q. How should dose optimization account for tissue-specific variability in this compound delivery?
Preclinical frameworks include:
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma concentrations (e.g., 20–100 µg/mL in Phase I) with target tissue penetration .
- Organoid-based toxicity screens : Measure DAPI-positive nuclei reduction as a proxy for apoptosis in renal or pulmonary models .
- Species-specific adjustments : Translate murine doses (e.g., 40 mg/kg in cystinosis models) to human equivalents using body surface area scaling .
Data Contradiction and Validation
Q. How to address discrepancies in this compound’s read-through efficiency across alleles (e.g., G542X vs. W1282X in cystic fibrosis)?
- Allele-specific luciferase reporters : Quantify read-through efficiency in HEK293 cells transfected with distinct PSC variants .
- NMD inhibition assays : Co-treat with cycloheximide to stabilize PSC-containing mRNAs and improve this compound’s detection limit .
Q. What experimental designs control for this compound’s potential ribosomal stress effects?
- Ribosome profiling (Ribo-seq) : Identify stalled ribosomes or aberrant translation elongation .
- Housekeeping gene stability checks : Include ACTNB or GAPDH in qPCR/Western blot to rule out global translational disruption .
Tables of Key Findings
| Clinical Trial | Population | Result | Reference |
|---|---|---|---|
| Phase II Alport Syndrome | 3 NMAS patients | UPCR ↓ 53% in 1 patient; kidney morphology improved | |
| Phase II Cystic Fibrosis | G542X/W1282X | No significant SCC/FEV₁ change |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
